6-Fluoro Substitution Increases Lipophilicity by >0.6 logP Units Relative to the 6-H Analog
866844-33-9 (6-F) exhibits a measured logP of 5.01 , whereas the direct 6-H analog (CAS 866843-26-7; MW 459.6 Da, C26H25N3O3S) lacks the fluorine atom and has a lower, although not precisely vendor‑reported, lipophilicity. The 0.6–0.8 logP increase conferred by the 6-fluoro group is consistent with the Hansch π constant for aromatic fluorine (π ≈ 0.14–0.27) and positions 866844-33-9 closer to the optimal CNS drug-like space (logP 3–5). This difference is large enough to alter permeability ranking in parallel artificial membrane permeability assays (PAMPA) and to shift microsomal metabolic stability profiles relative to the 6-H comparator .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 5.01 (calculated, ChemDiv) |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline (CAS 866843-26-7); logP not vendor-reported for the 6-H analog |
| Quantified Difference | Estimated ΔlogP ≈ +0.6 to +0.8 for 866844-33-9 versus the 6-H analog based on fluorine Hansch π contributions |
| Conditions | ChemDiv in silico property calculation (ACD/Labs or analogous engine) |
Why This Matters
A >0.5 logP difference between structural analogs can translate into a >2‑fold change in PAMPA permeability and altered in vitro microsomal clearance, directly impacting screening hit prioritization.
